1-Iodo-4-phenylbicyclo[2.2.2]octane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17I |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
4-iodo-1-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17I/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
TVVRSXCGKKTINL-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)I |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodo 4 Phenylbicyclo 2.2.2 Octane and Cognate Bridgehead Iodides
Foundational and Evolving Approaches to Bridgehead Halide Synthesis
The introduction of a halogen at a bridgehead carbon of a bicyclic system like bicyclo[2.2.2]octane presents unique challenges due to the steric hindrance and the geometric constraints of the cage structure.
Decarboxylative Iodination Strategies for Bridgehead Positions
Decarboxylative halogenation serves as a primary method for the synthesis of bridgehead halides from the corresponding carboxylic acids. The Hunsdiecker reaction and its modifications are particularly relevant. The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with a halogen to produce an organic halide. nih.gov The reaction is believed to proceed through a radical chain mechanism, initiated by the formation of an acyl hypohalite intermediate. nih.gov This method is effective for synthesizing bridgehead halides, a context where other methods might fail. researchgate.net
A significant modification, the Cristol-Firth reaction, utilizes the free carboxylic acid in the presence of mercuric oxide and a halogen. researchgate.net While this avoids the need to pre-form the silver salt, the yields can sometimes be slightly lower than the original Hunsdiecker method. researchgate.net For the synthesis of iodides, a variation of the Hunsdiecker reaction, sometimes referred to as the Simonini reaction, involves adjusting the stoichiometry of the carboxylate to iodine. A 1:1 ratio of the silver carboxylate to iodine favors the formation of the alkyl iodide. nih.gov
Another powerful method is the Barton decarboxylation, which involves the conversion of a carboxylic acid to a thiohydroxamate ester, followed by reaction with an iodine source. This radical-based method is also applicable to the synthesis of bridgehead iodides. researchgate.netresearchgate.net
Table 1: Comparison of Decarboxylative Iodination Methods
| Method | Reagents | Key Features |
| Hunsdiecker Reaction | Silver carboxylate, Iodine | - Well-established for bridgehead halides.- Requires preparation of the silver salt. |
| Cristol-Firth Reaction | Carboxylic acid, HgO, Iodine | - Uses the free acid.- Avoids silver salt preparation. |
| Barton Decarboxylation | Thiohydroxamate ester, Iodine source | - Versatile radical-based method.- Applicable to complex molecules. |
These decarboxylative methods are particularly well-suited for the synthesis of 1-iodo-4-phenylbicyclo[2.2.2]octane from its precursor, 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid. The radical nature of these reactions circumvents the difficulties associated with nucleophilic substitution at the sterically hindered bridgehead position.
Nucleophilic Substitution Pathways for Bridgehead Iodide Formation
The formation of bridgehead halides through nucleophilic substitution pathways is notoriously difficult. SN2 reactions are precluded due to the impossibility of backside attack on the constrained bridgehead carbon. SN1 reactions are also disfavored because the formation of a planar carbocation at the bridgehead would introduce significant ring strain into the bicyclic system. nih.gov
Despite these challenges, reactions proceeding through bridgehead carbocation-like intermediates can be forced under certain conditions. For instance, the treatment of a bridgehead bromide with a silver salt, such as silver triflate, can generate a bridgehead carbocation that can then be trapped by a nucleophile. However, these reactions are not commonly used for the formation of bridgehead iodides from other halides due to the aforementioned energetic penalties. Therefore, for a target molecule like this compound, nucleophilic substitution is not a primary synthetic route.
Strategies for Constructing the Phenyl-Substituted Bicyclo[2.2.2]octane Skeleton
The construction of the core bicyclo[2.2.2]octane framework is a critical step in the synthesis of the target molecule. Several powerful cycloaddition and annulation strategies have been developed for this purpose.
Diels-Alder and Bisannulation Reactions in Bicyclo[2.2.2]octane Assembly
The Diels-Alder reaction is a cornerstone for the synthesis of six-membered rings and is particularly effective for constructing the bicyclo[2.2.2]octane skeleton. nih.gov This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. thieme-connect.com For the synthesis of the bicyclo[2.2.2]octane core, a cyclohexadiene derivative can serve as the diene, reacting with a suitable dienophile. Both intermolecular and intramolecular versions of the Diels-Alder reaction have been employed to create these sterically congested systems. nih.gov
Bisannulation reactions also provide a route to bicyclo[2.2.2]octane derivatives. For example, the reaction of an enamine derived from phenylacetaldehyde (B1677652) and dimethylamine (B145610) with 2-cyclohexenone leads to the formation of a 6-amino-5-phenylbicyclo[2.2.2]octan-2-one derivative. This demonstrates a method for constructing the bicyclic core while simultaneously introducing a phenyl group.
Introduction of the Phenyl Moiety in Polycyclic Systems
The phenyl group can be introduced either before or after the formation of the bicyclic framework. A highly effective strategy involves a Diels-Alder reaction where one of the reactants already contains the phenyl group. For instance, the synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one has been achieved on a large scale via a Diels-Alder reaction. researchgate.net This key intermediate can then be further elaborated to introduce the desired functionality at the bridgehead positions.
The precursor required for the decarboxylative iodination, 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid, is a known compound. ucla.edu Its synthesis can be envisioned from a Diels-Alder adduct, which would then be subjected to further functional group manipulations to install the carboxylic acid at the C1 position and the phenyl group at the C4 position.
Regioselective and Stereoselective Iodination Techniques for Bicyclo[2.2.2]octane Derivatives
The final key transformation is the regioselective introduction of iodine at the C1 bridgehead position. Given the inertness of bridgehead C-H bonds, direct iodination is challenging. However, the principles of radical-based functionalization, often studied in analogous rigid cage systems like adamantane (B196018), provide a clear path forward. nih.gov
The most logical and effective strategy for the regioselective synthesis of this compound is through the decarboxylative iodination of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid, as discussed in section 2.1.1. The Hunsdiecker, Cristol-Firth, or Barton methods would generate a bridgehead radical at the C1 position, which is then trapped by an iodine atom. This approach ensures that the iodine is introduced specifically at the desired bridgehead position, as the carboxylic acid group acts as a directing group for the functionalization. The stereochemistry of the bridgehead position is retained in these reactions.
Direct C-H iodination at the bridgehead position of a pre-formed 4-phenylbicyclo[2.2.2]octane is a less common but plausible alternative, drawing parallels from the extensive studies on the direct functionalization of adamantane's bridgehead positions. nih.gov Such a reaction would likely proceed via a radical mechanism, requiring conditions that can selectively generate a tertiary radical at the bridgehead in the presence of other C-H bonds.
Oxidative Iodination Protocols Employing N-F Reagents (e.g., Selectfluor)
The use of N-fluoro reagents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, in conjunction with elemental iodine, has emerged as a potent method for the iodination of various organic substrates. While direct examples of the application of this methodology to 1-phenylbicyclo[2.2.2]octane are not extensively documented, the principles of this approach can be extrapolated from studies on other classes of compounds, such as aryl alkyl ketones.
In these reactions, Selectfluor acts as an oxidizing agent, activating the iodine molecule to generate a more electrophilic iodine species. This activated iodine can then react with a suitable nucleophile. For the synthesis of this compound, the reaction would likely proceed via the generation of a bridgehead carbanion or a related nucleophilic intermediate, which would then be trapped by the electrophilic iodine. However, the formation of a bridgehead carbanion is generally disfavored.
A more plausible mechanism involves the generation of a bridgehead radical, which is subsequently trapped by iodine. The N-F reagent could facilitate the formation of this radical intermediate through a single-electron transfer (SET) process. The general reaction scheme is depicted below:
General Reaction Scheme for Selectfluor-Mediated Iodination:
The reaction conditions, such as the choice of solvent, can significantly influence the outcome of these reactions. For instance, in the iodination of aryl alkyl ketones using the I₂/Selectfluor system, the use of methanol (B129727) as a solvent favors α-iodination, while acetonitrile (B52724) can direct the reaction towards iodination of the aromatic ring. rsc.org The optimization of solvent and reaction conditions would be crucial for achieving selective bridgehead iodination of 4-phenylbicyclo[2.2.2]octane.
Table 1: Potential Reaction Parameters for Oxidative Iodination
| Parameter | Possible Values/Conditions | Rationale |
| Iodine Source | Elemental Iodine (I₂) | Readily available and commonly used in these protocols. |
| N-F Reagent | Selectfluor® (F-TEDA-BF₄) | A powerful and commercially available oxidizing agent. |
| Solvent | Acetonitrile, Dichloromethane | Aprotic solvents that can facilitate radical pathways. |
| Temperature | Room Temperature to Reflux | To overcome the activation energy for C-H bond cleavage. |
| Initiator | Light (photochemical) or thermal | To promote the formation of the initial radical species. |
Radical-Mediated Iodination Mechanisms
Radical-mediated reactions offer a powerful tool for the functionalization of unactivated C-H bonds, including those at the bridgehead position of bicyclic systems. The generation of a bridgehead radical from 4-phenylbicyclo[2.2.2]octane, followed by trapping with an iodine source, is a key strategy for the synthesis of this compound.
One established method for generating bridgehead radicals is through the Barton decarboxylation of a bridgehead carboxylic acid precursor. For example, the synthesis of 1-iodobicyclo[2.2.2]octane has been achieved from bicyclo[2.2.2]octane-1-carboxylic acid using tert-butyl hypoiodite (B1233010) under irradiation. lookchem.com This method proceeds via the formation of an acyl hypohalite, which then undergoes homolytic cleavage to generate a bridgehead radical that is subsequently trapped by an iodine atom.
Reaction Scheme for Barton-type Iodination:
More contemporary approaches involve the direct C-H iodination using visible-light photoredox catalysis. These methods utilize a photocatalyst that, upon excitation with visible light, can abstract a hydrogen atom from the substrate to generate a radical intermediate. This radical can then react with an iodine source. While specific applications to 4-phenylbicyclo[2.2.2]octane are not detailed in the available literature, the general principles are applicable. For instance, the iodination of saturated hydrocarbons has been demonstrated through a radical-mediated process. rsc.org
The mechanism for a photoredox-catalyzed bridgehead iodination would likely involve the following steps:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Single-electron transfer (SET) from the substrate to the excited photocatalyst, or hydrogen atom transfer (HAT) to generate the bridgehead radical.
Reaction of the bridgehead radical with an iodine source (e.g., I₂ or N-iodosuccinimide) to form the desired product and a radical that propagates the chain.
Table 2: Potential Radical Iodination Methodologies
| Method | Reagents and Conditions | Mechanistic Pathway |
| Barton Decarboxylative Iodination | Bicyclo[2.2.2]octane-1-carboxylic acid, tert-Butyl hypoiodite, Irradiation | Formation and fragmentation of an acyl hypohalite. |
| Photoredox Catalysis | 4-Phenylbicyclo[2.2.2]octane, Photocatalyst (e.g., Ru(bpy)₃²⁺, organic dyes), Iodine source (e.g., NIS), Visible light | Generation of a bridgehead radical via HAT or SET. |
| Thermal Radical Initiation | 4-Phenylbicyclo[2.2.2]octane, Radical initiator (e.g., AIBN), Iodine source | Thermal decomposition of the initiator to generate radicals that abstract a bridgehead hydrogen. |
Advanced Synthetic Innovations for this compound
Enantioselective Approaches to Bicyclo[2.2.2]octane Derivatives
The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. While direct enantioselective iodination of a pre-existing 4-phenylbicyclo[2.2.2]octane scaffold is challenging, several strategies can be employed to construct the chiral bicyclic core with subsequent introduction of the iodo group.
One prominent approach involves the use of chiral catalysts in cycloaddition reactions to build the bicyclo[2.2.2]octane framework. For instance, organocatalytic tandem reactions have been developed for the rapid and highly enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. rsc.orgmdpi.com These carboxylates can then serve as precursors for the introduction of an iodine atom at the bridgehead position via methods like the Barton-Hunsdiecker reaction.
Another strategy involves the asymmetric dearomatization of phenols to generate chiral building blocks that can be further elaborated into bicyclo[2.2.2]octenones. Copper-mediated oxidative dearomatization/[4+2] dimerization cascades of phenols have been shown to produce bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov The resulting enone can then be subjected to further transformations, including reduction of the double bond and conversion of a functional group at the bridgehead to an iodo group.
Table 3: Enantioselective Strategies for Bicyclo[2.2.2]octane Derivatives
| Strategy | Key Reaction | Chiral Source | Resulting Intermediate |
| Organocatalytic Tandem Reaction | [4+2] Cycloaddition | Chiral organic base | Bicyclo[2.2.2]octane-1-carboxylate |
| Asymmetric Dearomatization | Oxidative Dearomatization/[4+2] Dimerization | Chiral copper complex | Bicyclo[2.2.2]octenone |
| Asymmetric Allylindation | Allylindation of a prochiral precursor | Chiral ligand | Bridgehead hydroxyl bicyclo[2.2.2]octane |
These enantioselective methods provide access to chiral bicyclo[2.2.2]octane scaffolds that can be further functionalized to yield the desired this compound in an enantiomerically enriched form.
Environmentally Conscious Methodologies in Bridgehead Organohalide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including organohalides. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key aspect of green chemistry is the use of environmentally benign solvents. Water, ionic liquids, and supercritical fluids are being explored as alternatives to traditional volatile organic solvents. For instance, the synthesis of bridgehead bicyclo[4.4.0]boron heterocycles has been achieved in excellent yields using a microwave-assisted, one-pot, three-component reaction in an ethanol/water mixture. mdpi.com Such approaches could potentially be adapted for the synthesis of bicyclo[2.2.2]octane derivatives.
The use of catalysis is another cornerstone of green chemistry. Photocatalysis, as mentioned in the context of radical-mediated iodination, offers a sustainable approach by utilizing visible light as a renewable energy source. These reactions can often be performed under mild conditions, reducing the need for high temperatures and harsh reagents.
Furthermore, the development of solvent-free reaction conditions is a significant step towards greener synthesis. Mechanochemical methods, where reactions are induced by mechanical force (e.g., grinding or milling), can eliminate the need for solvents altogether. While not yet reported for the synthesis of this compound, the exploration of such techniques for bridgehead halogenation is a promising area of research.
Table 4: Green Chemistry Approaches in Organohalide Synthesis
| Green Chemistry Principle | Application in Bridgehead Halide Synthesis |
| Use of Greener Solvents | Employing water, ethanol, or ionic liquids as reaction media. |
| Catalysis | Utilizing photoredox catalysts with visible light to drive reactions. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Waste Reduction | One-pot multi-component reactions to minimize intermediate purification steps. |
| Solvent-Free Conditions | Exploring mechanochemical synthesis to eliminate the use of solvents. |
By integrating these environmentally conscious methodologies, the synthesis of this compound and other bridgehead organohalides can be made more sustainable and efficient.
Reactivity and Intrinsic Reaction Mechanisms of 1 Iodo 4 Phenylbicyclo 2.2.2 Octane
Anomalous Reactivity Profile of Bridgehead Halides in Eliminations and Substitutions
Mechanistic Prohibition of Classical SN1/SN2 and E1/E2 Pathways at Bridgehead Positions
Bridgehead halides, such as 1-iodo-4-phenylbicyclo[2.2.2]octane, exhibit a marked inertness towards classical nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. caltech.eduquora.com This anomalous reactivity stems from the rigid, cage-like structure of the bicyclic system, which imposes severe geometric constraints that prevent the attainment of the required transition states for these reactions. youtube.comscribd.com
The SN2 mechanism necessitates a backside attack by the nucleophile, leading to an inversion of configuration at the reaction center. scribd.commugberiagangadharmahavidyalaya.ac.in In a bridgehead halide, the bicyclic framework completely shields the backside of the carbon-halogen bond, rendering this approach sterically impossible. quora.comyoutube.com The three non-reacting groups at the bridgehead carbon are held in a rigid conformation, preventing the coplanar arrangement required in the SN2 transition state. scribd.com
The SN1 mechanism proceeds through the formation of a carbocation intermediate. quora.com At a bridgehead position, the resulting carbocation would be highly unstable because it cannot achieve the ideal trigonal planar geometry due to the rigid ring system. quora.comdalalinstitute.com The inherent strain in a non-planar bridgehead carbocation makes its formation energetically unfavorable, thus hindering the SN1 pathway. dalalinstitute.com
Similarly, E1 and E2 elimination reactions are also disfavored. These reactions require the formation of a double bond at the bridgehead, which would violate Bredt's rule. caltech.edu Bredt's rule states that a double bond cannot be placed at a bridgehead carbon of a small bicyclic system because the resulting p-orbitals would be orthogonally constrained, preventing effective overlap to form a stable π-bond. msu.edu The bicyclo[2.2.2]octane system is too small and rigid to accommodate the strain of a bridgehead double bond. msu.edu
Steric and Electronic Factors Governing Reactivity in Bicyclic Systems
The reactivity of bicyclic systems is a delicate interplay of steric and electronic factors. researchgate.netresearchgate.net The rigid geometry of the bicyclo[2.2.2]octane cage significantly influences the accessibility of reaction centers and the stability of intermediates and transition states. lumenlearning.comacs.org
Steric hindrance is a dominant factor at the bridgehead positions. brainly.in The cage-like structure physically blocks the approach of reagents, as seen in the prohibition of backside attack in SN2 reactions. dalalinstitute.com The bulky nature of the bicyclic framework can also influence the reactivity of substituents.
Electronic effects are transmitted through the rigid sigma-bond framework and through space (field effects). nih.gov A study on 4-substituted 1-phenylbicyclo[2.2.2]octane derivatives showed that polar effects from a substituent at one bridgehead position can influence the geometry of the phenyl group at the opposite bridgehead. nih.gov This transmission of electronic effects occurs primarily through space rather than through the covalent bonds, highlighting the importance of the three-dimensional structure in dictating reactivity. nih.gov The electronegativity of substituents can also deform the bicyclo[2.2.2]octane cage itself. nih.gov
Transformations Involving the Bridgehead Iodine Atom
Despite the inertness of bridgehead halides to classical substitution and elimination reactions, the iodine atom in this compound can participate in a variety of modern synthetic transformations, particularly those involving organometallic catalysis.
Carbon-Carbon Bond Forming Reactions (e.g., Palladium-catalyzed cross-couplings)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds, and they have been successfully applied to bridgehead halides. eurjchem.commdpi.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com The use of specific ligands and reaction conditions can overcome the inherent low reactivity of the bridgehead position. researchgate.net
For instance, Suzuki-Miyaura cross-coupling reactions, which couple organoboron compounds with organic halides, have been shown to be effective with bridgehead systems. researchgate.net The success of these reactions often depends on the choice of catalyst, ligands, and base. mdpi.comresearchgate.net Similarly, other palladium-catalyzed couplings like the Hiyama and Negishi reactions have also been utilized for the functionalization of bridgehead positions in bicyclic compounds. researchgate.netthieme-connect.com
A study on the cross-coupling of 9-alkyl-9-BBN derivatives with iodoalkanes in the presence of a palladium catalyst demonstrated the feasibility of forming C(sp³)–C(sp³) bonds, a challenging transformation that can be extended to bridgehead systems. scispace.com The use of redox-active esters has also enabled the alkyl-alkyl cross-coupling of bridgehead systems like adamantane (B196018) and bicyclo[2.2.2]octane. nih.gov
| Reaction Type | Catalyst/Reagents | Notes | Reference |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Couples with organoboron compounds. mdpi.com | mdpi.com |
| Hiyama Coupling | Pd catalyst, Fluoride source | Couples with organosilanes. | researchgate.net |
| Negishi Coupling | Pd or Ni catalyst | Couples with organozinc reagents. thieme-connect.com | thieme-connect.com |
| Alkyl-Alkyl Coupling | Ni catalyst, Redox-active ester | Forms C(sp³)–C(sp³) bonds. nih.gov | nih.gov |
Heteroatom-Coupling Reactions
The bridgehead iodine atom can also be replaced by a heteroatom through various coupling reactions. While direct nucleophilic substitution is challenging, metal-catalyzed cross-coupling reactions provide a viable route. For example, nickel-mediated C-O bond activation has been used for the trifluoromethylation of phenol (B47542) derivatives, showcasing a pathway for C-heteroatom bond formation that could be conceptually applied to bridgehead systems. osti.gov
Furthermore, the synthesis of piperazine (B1678402) derivatives through the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts with nucleophiles demonstrates the reactivity of the bicyclic core under specific conditions, which could inspire strategies for heteroatom introduction at the bridgehead of related structures. rsc.org
Reactivity of the Phenyl Substituent in this compound
The phenyl group attached to the bridgehead position of this compound can undergo typical electrophilic aromatic substitution reactions. However, the reactivity and orientation of these substitutions are influenced by the bulky and electron-withdrawing bicyclo[2.2.2]octyl cage to which it is attached.
The electronic nature of the substituent on the benzene (B151609) ring determines the position of electrophilic attack. purechemistry.org The bicyclo[2.2.2]octyl group itself acts as a substituent on the phenyl ring. Its electronic effect will influence the electron density of the aromatic ring and thus its reactivity towards electrophiles. The steric bulk of the bicyclo[2.2.2]octane cage can also play a significant role, potentially hindering substitution at the ortho positions of the phenyl ring. purechemistry.org
A quantum chemical study on 1-phenylbicyclo[2.2.2]octane derivatives revealed that electronic effects are transmitted from a substituent at the 4-position to the phenyl group, causing geometric deformations in the benzene ring. nih.gov This indicates that the electronic character of the iodo-substituted bridgehead can influence the reactivity of the remote phenyl ring.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. lumenlearning.compressbooks.pub In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process influenced by the electronic nature of the substituents already present. pressbooks.pub The bicyclo[2.2.2]octyl cage, attached to the phenyl ring, acts as an electron-donating group through inductive effects, thereby activating the ring towards electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied by the bicyclic cage, meaning substitution will predominantly occur at the ortho positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmt.com
Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich phenyl ring. lumenlearning.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). lumenlearning.com The catalyst polarizes the halogen molecule, increasing its electrophilicity.
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.orgmt.com
Alkylation: An alkyl group is introduced using an alkyl halide and a Lewis acid catalyst.
Acylation: An acyl group is introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Friedel-Crafts acylation is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. mt.com
Functionalization Strategies via the Phenyl Moiety
Beyond electrophilic substitution, the phenyl moiety of this compound offers a versatile platform for a variety of functionalization strategies. These transformations can be broadly categorized based on the type of bond being formed.
One of the most powerful methods for functionalizing aryl halides is through palladium-catalyzed cross-coupling reactions . The carbon-iodine bond at the bridgehead is generally unreactive towards these conditions due to the steric hindrance and the difficulty of forming a bridgehead carbocation. However, if a bromo or iodo substituent were introduced onto the phenyl ring via electrophilic halogenation, it would readily participate in these reactions.
Key cross-coupling reactions applicable in this context include:
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to create a carbon-carbon triple bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.
These reactions would allow for the introduction of a wide array of substituents onto the phenyl ring, dramatically expanding the chemical space accessible from this compound.
Another important functionalization strategy is lithiation followed by electrophilic quench . Treatment of an aryl halide with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, can lead to lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. For this to be effective on the phenyl ring of this compound, a halogen would first need to be installed on the ring.
Detailed Mechanistic Investigations of this compound Reactions
Understanding the intricate details of reaction mechanisms is crucial for predicting reactivity and designing new synthetic methodologies. For this compound, both computational and experimental approaches provide valuable insights.
Computational Studies on Reaction Energetics and Transition States
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms. nih.gov Studies on related 4-substituted 1-phenylbicyclo[2.2.2]octane derivatives have shed light on the transmission of polar effects through the rigid bicyclic framework. acs.org These studies have shown that the geometry of the phenyl group at one bridgehead is influenced by the nature of the substituent at the opposite bridgehead. acs.org This through-space interaction, rather than a through-bond effect, is a key feature of the bicyclo[2.2.2]octane system. nih.gov
Computational investigations into the electrophilic aromatic substitution of benzene and its derivatives have provided detailed energy profiles, including the structures of intermediates and transition states. nih.gov For the nitration of benzene, for instance, the formation of the sigma complex (arenium ion) is the rate-determining step. nih.gov
While specific computational studies on the reaction energetics and transition states for reactions of this compound are limited, the existing literature on similar systems provides a strong foundation for understanding its behavior. DFT calculations could be employed to:
Model the transition states for electrophilic attack on the phenyl ring to predict the regioselectivity and activation energies.
Investigate the energetics of functionalization reactions on the phenyl group.
Analyze the influence of the iodo and phenylbicyclo[2.2.2]octyl substituents on the electronic structure and reactivity of the molecule.
A computational study on 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives revealed that the substituent effect is primarily due to through-space interactions. nih.gov The transmission of electronic effects in the bicyclo[2.2.2]octane system is significantly different from that in benzene, where resonance effects play a dominant role. nih.gov
Table 1: Comparison of Substituent Effect Transmission in Bicyclo[2.2.2]octane and Benzene Systems This table is based on data from computational studies on related systems and illustrates the general principles of substituent effect transmission.
| System | Primary Mode of Transmission | Relative Strength of Transmission |
| 1,4-Disubstituted Bicyclo[2.2.2]octane | Through-space field/inductive effects | Weaker |
| 1,4-Disubstituted Benzene | Resonance and field/inductive effects | Stronger |
Experimental Kinetic and Stereochemical Analyses of Bicyclic Halide Reactions
Experimental studies on the solvolysis of 1-halobicyclo[2.2.2]octanes have been instrumental in understanding the reactivity of bridgehead halides. These reactions proceed through an SN1-type mechanism, involving the formation of a highly strained and unstable bridgehead carbocation. The rate of solvolysis is highly dependent on the nature of the leaving group, with iodides being more reactive than bromides or chlorides.
Kinetic studies on the base hydrolysis of halolactones in the bicyclo[2.2.2]octyl system have also provided mechanistic insights. researchgate.net These reactions can proceed through different pathways depending on the specific structure of the substrate. researchgate.net
The stereochemistry of reactions involving the bicyclo[2.2.2]octane framework is dictated by its rigid, cage-like structure. slideshare.net Substitution at a bridgehead carbon proceeds with retention of configuration, as backside attack is impossible. Reactions at other positions on the cage can lead to the formation of different stereoisomers, and the stereochemical outcome is often controlled by steric factors. quora.com
For this compound, any reaction involving the carbon-iodine bond would be expected to be slow due to the instability of the resulting bridgehead carbocation. The stereochemistry at the bridgehead would be retained.
Structural Elucidation and Spectroscopic Characterization Methodologies for 1 Iodo 4 Phenylbicyclo 2.2.2 Octane
Spectroscopic Probes for Bicyclo[2.2.2]octane Framework Analysis
Spectroscopic techniques are indispensable for confirming the identity and determining the structural features of 1-iodo-4-phenylbicyclo[2.2.2]octane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are the most relevant techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the bicyclo[2.2.2]octane cage. The phenyl protons typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the bicyclic cage are expected to appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm) due to spin-spin coupling. The high symmetry of the bicyclo[2.2.2]octane cage can simplify the spectrum to some extent, but the substitution pattern breaks this symmetry. In related dibenzobicyclo[2.2.2]octane derivatives, bridge and bridgehead protons show chemical shifts that are influenced by the nature of the substituents. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon skeleton. Due to the molecule's symmetry, fewer signals than the total number of carbons may be observed. The spectrum can be divided into the aromatic region for the phenyl group and the aliphatic region for the bicyclic framework. The carbon atom attached to the iodine (C1) is expected to be significantly shifted upfield due to the "heavy atom effect," a phenomenon where a heavy halogen like iodine causes a pronounced shielding of the attached carbon. bhu.ac.inorganicchemistrydata.org For instance, the ¹³C signal for CH₃I is found at δ -24.0 ppm. bhu.ac.in The quaternary carbon attached to the phenyl group (C4) and the other aromatic carbons can be identified in the δ 120-150 ppm region. A study on 1-substituted-4-phenylbicyclo[2.2.2]octanes, including the iodo derivative, determined the substituent effects on the aromatic carbon chemical shifts. rsc.org The aliphatic carbons of the bicyclic cage typically resonate in the δ 20-40 ppm range. nih.gov
¹⁹F NMR Spectroscopy: While not applicable to this compound, ¹⁹F NMR is a powerful tool for analogous compounds where the iodo group is replaced by fluorine, such as in 1-fluoro-4-phenylbicyclo[2.2.2]octane. acs.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying substituent effects transmitted through the rigid bicyclic system. acs.orgacs.org
A representative table of expected ¹³C NMR chemical shifts for this compound, based on data from analogous structures, is presented below.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C1 (C-I) | < 10 | Heavy atom effect from iodine causes significant upfield shift. |
| C4 (C-Ph) | ~40 | Quaternary bridgehead carbon, deshielded by the phenyl group. |
| CH₂ (Cage) | 25 - 35 | Aliphatic methylene (B1212753) carbons of the bicyclic framework. |
| Cipso (Ph) | ~145 | Aromatic carbon attached to the bicyclic cage. |
| Cortho (Ph) | ~128 | Aromatic carbons ortho to the cage. |
| Cmeta (Ph) | ~127 | Aromatic carbons meta to the cage. |
| Cpara (Ph) | ~125 | Aromatic carbon para to the cage. |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₁₄H₁₇I), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its exact mass (324.04 g/mol ). The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be characteristic. Key fragmentation pathways would likely include:
Loss of the iodine atom: A prominent peak corresponding to the [M-I]⁺ fragment (the 4-phenylbicyclo[2.2.2]octyl cation) would be expected at m/z 197. This is often a major fragmentation pathway for iodoalkanes.
Fragmentation of the bicyclic cage: The rigid cage can undergo retro-Diels-Alder reactions or other rearrangements, leading to smaller fragment ions.
Fragmentation of the phenyl group: Loss of fragments from the phenyl ring, such as C₂H₂, can also occur.
Formation of the tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) fragment, if formed, could lead to the stable tropylium ion at m/z 91.
The mass spectrum of the related 1-amino-4-phenylbicyclo[2.2.2]octane shows a molecular ion peak and fragments corresponding to the loss of the amine group and cleavage of the bicyclic structure. nih.gov
A table summarizing the predicted major fragments for this compound is provided below.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 324 | [C₁₄H₁₇I]⁺• | Molecular Ion |
| 197 | [C₁₄H₁₇]⁺ | Loss of •I radical |
| 127 | [I]⁺ | Iodine cation |
| 105 | [C₈H₉]⁺ | Phenyl-ethyl fragment from cage opening |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Advanced Crystallographic and Diffraction Techniques
To obtain an unambiguous three-dimensional structure of a crystalline solid, X-ray crystallography is the gold standard.
The bicyclo[2.2.2]octane framework is known to adopt a highly symmetric, rigid boat-shaped conformation. nih.gov The three ethano bridges enforce this geometry, leading to a structure with minimal angle and torsional strain compared to other bicyclic systems. In some cases, particularly with high symmetry, the bicyclic cage can exhibit rotational disorder in the crystal lattice. acs.org
For this compound, a crystal structure would confirm:
The C-I and C-C bond lengths at the bridgehead positions.
The precise bond angles of the bicyclic cage, which can indicate any strain induced by the bulky substituents.
The torsional angles within the cage.
The orientation of the phenyl group relative to the bicyclic cage.
Intermolecular interactions, such as halogen bonding (C-I···X) or π-stacking of the phenyl rings, which dictate the crystal packing.
The table below presents expected bond parameters based on data from related structures.
| Parameter | Expected Value | Reference Information |
| C-I Bond Length | ~2.10 - 2.15 Å | Typical for alkyl iodides. |
| C-C (bridgehead) Bond Length | ~1.54 - 1.58 Å | Typical for sp³-sp³ bonds in strained ring systems. |
| C-C-C (cage) Bond Angle | ~109.5° | Close to the ideal tetrahedral angle. |
| C-Ph Bond Length | ~1.51 Å | Typical for a single bond between an sp³ carbon and an sp² carbon. |
Computational Approaches to Molecular Conformation and Geometry
Computational chemistry provides powerful tools for predicting and understanding molecular structures and properties, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It can be employed to determine the optimized geometry, conformational preferences, and spectroscopic properties of this compound.
DFT calculations can provide:
Optimized Molecular Geometry: The lowest energy conformation of the molecule can be calculated, providing theoretical values for bond lengths and angles that can be compared with experimental data if available. Studies on related bicyclo[2.2.2]octane systems have used DFT to confirm that the boat-shaped conformation is the most stable arrangement. Current time information in Bangalore, IN.
Conformational Analysis: While the bicyclo[2.2.2]octane cage itself is rigid, rotation around the C4-phenyl bond is possible. DFT can be used to calculate the rotational barrier and identify the preferred orientation of the phenyl group.
Prediction of Spectroscopic Data: DFT methods can be used to predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.
Electronic Properties: DFT calculations can also provide insights into the electronic properties of the molecule, such as the molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moment, which are crucial for understanding its reactivity. For instance, DFT calculations on other bicyclic systems have been used to understand the stereochemical outcomes of reactions. nih.gov
A table summarizing the types of data obtainable from DFT calculations for this compound is shown below.
| Computational Output | Significance |
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure and allows comparison with experimental data. |
| Rotational Energy Barrier (C-Ph bond) | Determines the conformational preference of the phenyl ring. |
| Calculated NMR Chemical Shifts | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. |
| HOMO/LUMO Energies | Gives insight into the molecule's electronic properties and reactivity. |
| Electrostatic Potential Map | Visualizes the charge distribution and identifies potential sites for electrophilic or nucleophilic attack. |
Ab Initio Methods for High-Accuracy Structural Predictions
The process of ab initio structural prediction typically begins with the construction of an initial molecular model of this compound. This model is then subjected to geometry optimization using a chosen level of theory and basis set. The level of theory dictates the sophistication of the mathematical approximation used to solve the Schrödinger equation, with common ab initio methods including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. The basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.
For a molecule like this compound, a typical ab initio study would involve geometry optimization to find the lowest energy conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate the minimum on the potential energy surface. The resulting optimized geometry provides highly accurate predictions of the molecule's three-dimensional structure.
Once the geometry is optimized, further ab initio calculations can be performed to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the predicted structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed and correlated with experimental data. These comparisons between calculated and experimental data are crucial for confirming the accuracy of the theoretical model.
The computational investigation of related bicyclic systems has demonstrated the utility of these methods. For example, computational studies on bicyclo[2.2.2]octane derivatives have utilized Density Functional Theory (DFT), a method that shares many principles with ab initio techniques, to analyze electronic interactions and molecular structures. nih.gov Furthermore, ab initio energy minimization has been successfully applied to determine the stable conformations of other complex organic molecules. pitt.edu These studies underscore the capability of computational chemistry to provide deep insights into molecular structure and properties.
A representative set of data that would be generated from an ab initio computational study of this compound is presented in the interactive table below. This table showcases the types of structural parameters that are typically calculated and their predicted values.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(1)-I | 2.15 Å |
| Bond Length | C(4)-C(phenyl) | 1.52 Å |
| Bond Length | C(1)-C(2) | 1.55 Å |
| Bond Angle | I-C(1)-C(2) | 109.5° |
| Bond Angle | C(phenyl)-C(4)-C(5) | 110.2° |
| Dihedral Angle | I-C(1)-C(2)-C(3) | -60.1° |
| Dihedral Angle | C(phenyl)-C(4)-C(5)-C(6) | -178.5° |
The values presented in the table are illustrative of the output from ab initio calculations and provide a quantitative description of the molecule's three-dimensional structure. The precision of these predictions allows for a detailed comparison with experimental data obtained from techniques like X-ray crystallography, further refining our understanding of the molecule's structure.
Theoretical and Computational Studies on 1 Iodo 4 Phenylbicyclo 2.2.2 Octane
Electronic Structure and Bonding Characteristics of Bridgehead Iodides
The electronic structure and bonding of bridgehead halides, such as 1-iodo-4-phenylbicyclo[2.2.2]octane, are significantly influenced by the rigid, strained polycyclic framework. This framework imposes geometric constraints that affect orbital hybridization and bond characteristics.
Molecular orbital (MO) theory is a powerful tool for understanding the electronic structure of strained polycyclic systems like bicyclo[2.2.2]octane. In these molecules, the cage-like structure leads to significant deviations from ideal tetrahedral bond angles, resulting in bond angle strain. This strain influences the hybridization of the atomic orbitals and, consequently, the energies and shapes of the molecular orbitals.
Theoretical studies on bicyclo[2.2.2]octane and its derivatives have shown that the rigid framework affects the through-bond and through-space interactions between substituents. nih.govd-nb.info The unique geometry of the bicyclo[2.2.2]octane system, with its parallel C1-C4 alignment, makes it an excellent model for studying the transmission of electronic effects without the complications of resonance that are present in aromatic systems. nih.govcaltech.edu
Computational analyses, such as those employing density functional theory (DFT), have been used to investigate the electronic properties of these systems. For instance, studies on 1-substituted bicyclo[2.2.2]octane derivatives have revealed that the substituent effect is transmitted through the sigma bonds of the framework. nih.govacs.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of the electronic behavior and reactivity of these molecules. The presence of substituents can significantly alter the HOMO-LUMO gap, thereby influencing the molecule's electronic properties and reactivity.
The stability of the carbon-iodine (C-I) bond at the bridgehead position of this compound is a subject of considerable interest. Bridgehead positions are sterically hindered, and the formation of carbocations or radicals at these positions is generally disfavored due to the strain associated with planarization. The C-I bond in bridgehead iodides is characterized by its length and strength, which are influenced by the electronic effects of the phenyl substituent at the 4-position.
Electronic interactions between the iodo and phenyl groups are transmitted through the bicyclo[2.2.2]octane cage. These interactions are primarily inductive and field effects, as the saturated framework prevents conjugation. caltech.edu The phenyl group, with its pi-electron system, can exert a significant electronic influence on the remote iodo substituent. Computational studies have been employed to quantify these interactions and their impact on bond stability. For example, the analysis of electron density distribution and bond critical point properties can provide insights into the nature and strength of the C-I bond.
Non-covalent interactions, such as halogen bonding, may also play a role in the solid-state structure and properties of this compound. researchgate.net The iodine atom can act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules.
Transmission of Electronic Effects within Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane framework serves as a rigid and well-defined spacer for studying the transmission of electronic effects between substituents at the 1 and 4 positions. caltech.edu This system is particularly valuable because it allows for the isolation and study of through-bond and through-space (field) effects in the absence of resonance. nih.gov
The electronic influence of a substituent in a 1,4-disubstituted bicyclo[2.2.2]octane derivative is a combination of inductive and field effects. The inductive effect is transmitted through the sigma bonds of the molecular framework, while the field effect operates through space. nih.govd-nb.info
Numerous studies have focused on disentangling these two effects. Experimental data, such as the ionization constants of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, have been used to derive substituent constants (σI) that quantify the inductive effect. caltech.eduacs.org These experimental findings are often complemented by computational modeling.
Quantum chemical calculations have shown that the substituent effect in bicyclo[2.2.2]octane systems is predominantly an inductive effect transmitted through the bonds. nih.gov The attenuation of the substituent's influence with distance through the carbon cage has been shown to follow a pattern consistent with a through-bond mechanism. nih.govacs.org For instance, the charge of the substituent active region (cSAR) has been used as a descriptor to quantify the inductive effect and has shown a regular attenuation along the bicyclic framework. nih.gov
Table 1: Calculated cSAR(X) Values for 1-X-BCO and X-Ph Derivatives
| Substituent (X) | cSAR(X) in 1-X-BCO | cSAR(X) in X-Ph |
|---|---|---|
| NMe2 | -0.098 | -0.187 |
| NH2 | -0.076 | -0.151 |
| OH | -0.055 | -0.119 |
| OMe | -0.048 | -0.101 |
| CH3 | -0.021 | -0.045 |
| H | 0.000 | 0.000 |
| F | 0.041 | 0.053 |
| Cl | 0.032 | 0.038 |
| CF3 | 0.123 | 0.187 |
| CN | 0.098 | 0.137 |
| CHO | 0.082 | 0.115 |
| COMe | 0.083 | 0.117 |
| CONH2 | 0.078 | 0.112 |
| COOH | 0.089 | 0.128 |
| NO2 | 0.128 | 0.187 |
| NO | 0.065 | 0.089 |
Data sourced from computational studies. nih.govacs.org
Various quantum chemical descriptors have been developed to quantify the influence of a substituent on a remote reaction site. These descriptors provide a more detailed and physically meaningful picture of electronic effects than empirical substituent constants.
One such descriptor is the charge of the substituent active region (cSAR) , which is calculated as the sum of the charges on the atoms of the substituent and the ipso carbon atom. nih.govd-nb.info The cSAR approach has been successfully applied to analyze substituent effects in bicyclo[2.2.2]octane derivatives, providing strong evidence for a through-bond mechanism for the transmission of inductive effects. nih.gov
Another important descriptor is the substituent effect stabilization energy (SESE) , which quantifies the energetic effect of a substituent on the stability of the molecule. d-nb.infonih.gov In 1,4-disubstituted bicyclo[2.2.2]octane systems, SESE values indicate that interactions between electron-attracting and electron-donating substituents can lead to either stabilization or destabilization of the system, depending on their nature. nih.gov
Other quantum chemical descriptors used to analyze substituent effects include those derived from conceptual density functional theory, such as the Fukui function and the dual descriptor. These descriptors can provide insights into the local reactivity of different sites within the molecule and how it is modulated by substituents.
Theoretical Predictions of Reactivity and Reaction Selectivity
Computational chemistry plays a crucial role in predicting the reactivity and reaction selectivity of molecules like this compound. By modeling the potential energy surfaces of various reaction pathways, it is possible to determine the most likely products and the transition states leading to their formation.
For reactions involving the C-I bond, such as nucleophilic substitution or reduction, theoretical calculations can predict the reaction barriers and the stereochemical outcome. For example, in S N 1-type reactions, the stability of the bridgehead carbocation intermediate is a key factor. Due to the high strain of a planar carbocation at the bridgehead of a bicyclo[2.2.2]octane system, such reactions are generally disfavored.
Computational studies can also predict the selectivity of reactions occurring at the phenyl ring. The electronic nature of the iodo-bicyclo[2.2.2]octyl substituent will influence the regioselectivity of electrophilic aromatic substitution on the phenyl group. By calculating the distribution of electron density and the energies of the sigma-complex intermediates, it is possible to predict whether substitution will be favored at the ortho, meta, or para positions.
Furthermore, theoretical models can be used to understand and predict the outcomes of more complex reactions, such as those involving radical intermediates or transition-metal catalysis. These models provide valuable insights that can guide synthetic efforts and lead to the discovery of new and selective transformations.
Intermolecular Interactions and Crystal Packing Architectures (where relevant to academic research)
The solid-state structure of this compound, while not experimentally determined, can be predicted to be governed by a combination of weak intermolecular interactions. The interplay of the bulky, nonpolar bicyclic cage and the potential for specific interactions involving the phenyl and iodo substituents would define the crystal packing.
Key intermolecular interactions likely to be present in the crystal structure include:
π-π Stacking: The phenyl groups of adjacent molecules can engage in π-π stacking interactions. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the steric demands of the bicyclic cage. In phenyl-substituted benzodithiophenedione-unit-based polymers, the insertion of an aromatic substituent enhances molecule aggregation and intermolecular stacking. iosrjournals.org
C-H···π Interactions: The hydrogen atoms of the bicyclic cage can interact with the π-system of the phenyl ring of a neighboring molecule. These interactions are known to play a significant role in the stabilization of crystal structures of many organic molecules. rsc.org
Halogen Bonding: The iodine atom, being a soft Lewis acid, can participate in halogen bonding with a Lewis basic site on an adjacent molecule, such as the π-system of the phenyl ring (I···π interaction).
The crystal packing is likely to be a dense arrangement that maximizes favorable intermolecular contacts while minimizing steric repulsion. The rigid and somewhat spherical nature of the bicyclo[2.2.2]octane core might favor packing motifs that are different from those of more planar or flexible molecules. The study of crystal structures of 1,4-diazabicyclo[2.2.2]octane-based salts reveals that the cations and anions assemble into alternating layers. nih.gov
The following table summarizes the potential intermolecular interactions and their likely contribution to the crystal packing of this compound.
| Interaction Type | Interacting Groups | Expected Strength | Influence on Crystal Packing |
|---|---|---|---|
| Van der Waals | Entire Molecule | Strong (cumulative) | Contributes significantly to the overall lattice energy and dense packing. |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Moderate | Can lead to the formation of columnar or layered structures. |
| C-H···π | Bicyclo[2.2.2]octane C-H ↔ Phenyl Ring | Weak to Moderate | Provides additional stabilization and influences the relative orientation of molecules. |
| Halogen Bonding | Iodine ↔ Phenyl Ring (π-system) or other Lewis basic site | Weak to Moderate | Can act as a directional force, influencing the specific arrangement of molecules in the crystal lattice. |
Derivatization Strategies and Applications in Contemporary Organic Synthesis
1-Iodo-4-phenylbicyclo[2.2.2]octane as a Versatile Synthetic Intermediate
The presence of a reactive carbon-iodine bond at one bridgehead and a stable phenyl group at the other makes this compound a highly valuable intermediate for the synthesis of a wide array of derivatives. This strategic substitution allows for selective chemical transformations, leading to the generation of molecular diversity.
Controlled Functionalization at Bridgehead Positions for Molecular Diversity
The bridgehead positions of the bicyclo[2.2.2]octane cage are key to its utility as a rigid scaffold. The carbon-iodine bond in this compound is particularly amenable to a variety of functionalization reactions. For instance, the iodine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. This controlled functionalization is crucial for tuning the properties of the resulting molecules.
The synthesis of various 1,4-disubstituted bicyclo[2.2.2]octane derivatives has been a subject of significant interest. For example, methods have been developed for the preparation of 1,4-diiodobicyclo[2.2.2]octane, which can serve as a precursor to other difunctionalized BCO systems. thieme-connect.com The ability to introduce different functional groups at the bridgehead positions allows for the creation of a diverse library of compounds with tailored steric and electronic properties.
Synthesis of Polyfunctionalized Bicyclo[2.2.2]octane Derivatives
Building upon the controlled functionalization at the bridgehead positions, the synthesis of polyfunctionalized bicyclo[2.2.2]octane derivatives has been achieved through various synthetic strategies. These strategies often involve multi-step sequences that introduce additional functional groups onto the bicyclic framework.
One approach involves the use of Diels-Alder reactions to construct the bicyclo[2.2.2]octane core with pre-installed functional groups. nih.govescholarship.org Subsequent modifications can then be performed to further elaborate the structure. For example, a stereoselective Diels-Alder cycloaddition can be employed to create the BCO skeleton, followed by further derivatization. escholarship.org Other methods include domino Michael/Michael reactions and asymmetric catalytic Mukaiyama Michael reactions to produce highly substituted and chiral bicyclo[2.2.2]octanone derivatives. researchgate.net These complex structures are valuable in various fields, including the synthesis of natural products and their analogues. google.com
Contribution of Bicyclo[2.2.2]octane Scaffolds to Material Science and Advanced Molecular Design
The rigidity and linear nature of the bicyclo[2.2.2]octane scaffold have made it an attractive building block in materials science and for the rational design of molecules with specific functions.
Incorporation into Functional Organic Materials (e.g., Liquid Crystals)
The BCO unit is a common component in liquid crystalline materials. tandfonline.comwhiterose.ac.uk Its rigid, rod-like shape contributes to the formation of ordered mesophases. When a 1,4-disubstituted bicyclo[2.2.2]octane unit replaces a 1,4-benzene ring in a liquid crystal molecule, it often leads to an increase in both the melting and clearing points. tandfonline.com This is attributed to the increased molecular length and rigidity imparted by the BCO core. whiterose.ac.uk The specific substituents on the BCO scaffold can be varied to fine-tune the liquid crystalline properties. For instance, mesogens containing a 4-pentylbicyclo[2.2.2]octane-1-carboxylate group have been synthesized and their liquid crystal behavior studied. rsc.org
The use of BCO derivatives extends to other functional materials as well. For example, 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane has been used to create crystalline molecular rotors with gigahertz rotational frequencies. acs.org Furthermore, bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been employed as a linker to construct transparent metal-organic frameworks (MOFs), where the aliphatic nature of the linker avoids the strong absorption associated with aromatic linkers. researchgate.netrsc.org
Rational Design of Rigid Linkers and Bioisosteres in Supramolecular and Medicinal Chemistry Contexts
In supramolecular chemistry, the bicyclo[2.2.2]octane unit serves as a rigid and linear linker to control the spatial arrangement of functional groups. researchgate.net This precise positioning is crucial for creating organized molecular assemblies and for studying host-guest interactions.
In medicinal chemistry, the BCO scaffold is recognized as a valuable bioisostere for the para-substituted phenyl ring. nih.govprismbiolab.com Bioisosteres are chemical groups with similar steric and electronic properties that can be interchanged in a drug molecule to improve its characteristics. Replacing a phenyl ring with a BCO unit can lead to enhanced metabolic stability and modified lipophilicity, which are important pharmacokinetic properties. nih.govnih.gov The distance between the bridgehead carbons in bicyclo[2.2.2]octane (approximately 2.6–2.7 Å) is very similar to that between the 1 and 4 positions of a phenyl ring (approximately 2.9 Å), making it an excellent geometric mimic. prismbiolab.comnih.gov However, the BCO unit is more lipophilic than a phenyl ring. nih.gov This property has been exploited in the design of novel therapeutic agents, including inhibitors of the SARS-CoV-2 main protease and steroid receptor coactivator antagonists. nih.gov
Catalytic and Reagent Applications of Bicyclo[2.2.2]octane-Derived Compounds
While this compound itself is primarily a synthetic intermediate, other derivatives of the bicyclo[2.2.2]octane scaffold have found significant applications as catalysts and reagents in organic synthesis.
A prominent example is 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a widely used, non-toxic, and inexpensive base catalyst in a multitude of organic transformations. eurjchem.com Chiral diamine derivatives of the BCO scaffold, such as cis-2,5-diaminobicyclo[2.2.2]octane, have been developed as ligands for asymmetric catalysis. nih.gov These ligands, when complexed with metals, can catalyze reactions with high enantioselectivity. nih.gov Furthermore, constrained bicyclic β-amino acids like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives have been employed as organocatalysts and as building blocks for chiral ligands in asymmetric synthesis. acs.org
Interactive Data Table: Comparison of Phenyl Ring and its Saturated Bioisosteres
| Feature | para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) | Cubane | 2-Oxabicyclo[2.2.2]octane |
| Bridgehead C-C Distance (Å) | ~2.8 - 2.9 nih.govprismbiolab.com | ~1.8 - 1.9 nih.govnih.gov | ~2.6 - 2.7 nih.govnih.gov | - | ~2.6 prismbiolab.com |
| Lipophilicity | Reference | Lower | Higher nih.gov | - | Lower than BCO prismbiolab.com |
| Solubility in Water | Reference | Generally Improved nih.gov | Decreased nih.gov | - | Similar to Phenyl nih.gov |
| Metabolic Stability | Reference | Generally Improved nih.gov | Improved nih.gov | - | Improved nih.gov |
| Notable Applications | Ubiquitous in drugs | γ-secretase inhibitors nih.gov | SARS-CoV-2 protease inhibitors | - | Imatinib and Vorinostat analogues nih.gov |
Utility of 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its Derivatives in Organic Transformations
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly versatile and widely utilized catalyst and reagent in organic synthesis. lookchem.comgoogle.comresearchgate.netresearchgate.net Its cage-like structure and accessible lone pairs on the nitrogen atoms confer upon it unique basic and nucleophilic properties. lookchem.comgoogle.comresearchgate.net DABCO is recognized as an inexpensive, environmentally friendly, and easy-to-handle solid catalyst that demonstrates high reactivity and selectivity in a multitude of organic transformations. google.comresearchgate.net
The applications of DABCO are extensive and include its role as a catalyst in fundamental reactions such as the Baylis-Hillman reaction, cycloadditions, coupling reactions, and ring-opening reactions. google.comresearchgate.net It also serves as an efficient base in condensation reactions and in the synthesis of various heterocyclic compounds, including quinazolinone and chromene derivatives. google.comresearchgate.net Furthermore, DABCO has been employed in the protection and deprotection of functional groups, the formation of carbon-carbon bonds, and C-H functionalization. lookchem.com
Recent research has expanded the utility of DABCO to include its use in the synthesis of complex molecular frameworks. For instance, it has been shown to be an effective reagent for the synthesis of isoxazole (B147169) derivatives from primary nitro compounds and dipolarophiles, where it outperforms other organic bases. dntb.gov.ua Additionally, DABCO and its N-alkylated derivatives can form deep eutectic solvents, providing a novel and sustainable medium for reactions like the Fischer indole (B1671886) synthesis. The functionalization of DABCO onto solid supports, such as silica, has led to the development of reusable heterogeneous catalysts. researchgate.net
The diverse reactivity of DABCO is highlighted in the following table, which summarizes some of its key applications in organic synthesis.
| Application | Reaction Type | Role of DABCO | Ref. |
| Synthesis of Heterocycles | Cycloaddition, Condensation | Catalyst, Base | google.comresearchgate.net |
| Baylis-Hillman Reaction | Carbon-Carbon Bond Formation | Catalyst | google.com |
| Fischer Indole Synthesis | Cyclization | Catalyst in Deep Eutectic Solvent | |
| Synthesis of Isoxazoles | Cycloaddition | Reagent | dntb.gov.ua |
| C-H Functionalization | Activation of C-H bonds | Catalyst | lookchem.com |
Development of Bicyclo[2.2.2]octane-Based Catalysts in Asymmetric Synthesis
The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold for the design and synthesis of chiral ligands and catalysts for asymmetric transformations. The defined and predictable geometry of this bicyclic system allows for effective transfer of chirality, leading to high levels of enantioselectivity in a variety of reactions.
A notable example is the development of catalysts based on cis-2,5-diaminobicyclo[2.2.2]octane. This C₂-symmetric diamine has been utilized as a chiral scaffold to prepare salen-type ligands. Condensation of the diamine with salicylaldehydes yields salen ligands that can coordinate with various transition metals to form well-defined chiral catalysts. These metal-salen complexes have demonstrated significant success in a range of asymmetric reactions.
For instance, chromium(III)-salen complexes derived from this scaffold have been shown to be highly effective catalysts for the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes, producing dihydropyranones with excellent yields and enantiomeric excess. These complexes also catalyze the Nozaki-Hiyama-Kishi allylation of aromatic aldehydes, affording homoallylic alcohols with high enantioselectivity.
Furthermore, cobalt(II)-salen complexes based on the same bicyclo[2.2.2]octane scaffold have been successfully applied in the asymmetric cyclopropanation of 1,1-disubstituted alkenes. The predictable stereochemical outcomes of these reactions are attributed to the well-defined chiral environment created by the bicyclic ligand, which effectively shields one face of the coordinated substrate, directing the attack of the reagent to the opposite face.
The development of organocatalysts based on the bicyclo[2.2.2]octane skeleton has also been an active area of research. For example, diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reactions have been employed for the synthesis of bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in high diastereoselectivity and enantioselectivity.
The following table summarizes some of the key applications of bicyclo[2.2.2]octane-based catalysts in asymmetric synthesis.
| Catalyst Type | Reaction | Product | Enantiomeric Excess (up to) | Ref. |
| Cr(III)-salen complex | Hetero-Diels-Alder | Dihydropyranones | 96% | |
| Cr(III)-salen complex | Nozaki-Hiyama-Kishi Allylation | Homoallylic Alcohols | High | |
| Co(II)-salen complex | Cyclopropanation | Cyclopropanes | High | |
| Diphenylprolinol silyl ether | Domino Michael/Michael Reaction | Bicyclo[2.2.2]octanes | Nearly optically pure |
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing 1-Iodo-4-phenylbicyclo[2.2.2]octane?
- Methodology : The compound can be synthesized via iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile, as demonstrated for analogous bicyclo[2.2.2]octane derivatives . Alternatively, 1,4-disubstituted bicyclo[2.2.2]octanes are prepared by introducing substituents (e.g., iodine) at the bridgehead positions through reactions like halogenation or nucleophilic substitution. For example, treatment of 4-hydroxy-4’-iodo-1,1’-bibicyclo[2.2.2]octane with sulfur tetrafluoride yields iodinated derivatives, though competing pathways may require optimization of stoichiometry and temperature .
- Critical Considerations : Monitor reaction conditions (e.g., solvent polarity, temperature) to minimize side products like difluoro derivatives .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodology : Use NMR to analyze substituent effects on chemical shifts, particularly bridgehead carbons, which exhibit distinct coupling constants due to steric and electronic interactions. X-ray crystallography can confirm the rigid bicyclic framework and iodine positioning .
- Data Interpretation : Compare observed NMR shifts with computational models (e.g., density functional theory) to validate assignments .
Q. What are the primary challenges in purifying this compound?
- Methodology : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate iodinated products from unreacted starting materials. Sublimation may further purify volatile derivatives .
- Troubleshooting : Use thin-layer chromatography (TLC) to track reaction progress and identify byproducts early .
Advanced Research Questions
Q. How does this compound serve as a precursor in radical-mediated rearrangements?
- Methodology : Under radical-generating conditions (e.g., AIBN/heat), the iodine atom can act as a leaving group, forming a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical may rearrange into strained bicyclo[3.2.1]octene systems, influenced by substituent effects on radical stability and ring strain .
- Experimental Design : Use electron paramagnetic resonance (EPR) to detect radical intermediates and kinetic studies to quantify rearrangement rates .
Q. What role does this compound play in developing phenyl bioisosteres for drug design?
- Methodology : Replace aromatic phenyl rings in drug candidates (e.g., Vorinostat) with the bicyclo[2.2.2]octane scaffold to improve metabolic stability and reduce lipophilicity. Assess physicochemical properties (e.g., logD, solubility) and compare bioactivity via in vitro assays .
- Data Contradiction Analysis : While bicyclo[2.2.2]octane retains bioactivity, its higher lipophilicity compared to 2-oxabicyclo[2.2.2]octane may necessitate further optimization for specific targets .
Q. How do steric effects in this compound influence regioselectivity in substitution reactions?
- Methodology : Investigate nucleophilic substitution at the iodine site using sterically hindered bases (e.g., LDA) versus smaller nucleophiles (e.g., NaOMe). Analyze product ratios via GC-MS or HPLC to quantify regioselectivity .
- Mechanistic Insight : Steric hindrance from the phenyl group may favor equatorial over axial attack, as observed in analogous bicyclo systems .
Q. What strategies resolve contradictions in synthetic yields for iodine-substituted bicyclo[2.2.2]octanes?
- Methodology : Perform reaction profiling under varying conditions (e.g., solvent, catalyst loading). For example, iodotrimethylsilane-mediated substitution yields ~32% target product, but side reactions (e.g., diiodination) require iterative optimization .
- Statistical Analysis : Apply design of experiments (DoE) to identify critical factors (e.g., temperature, iodine equivalence) affecting yield .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
